Modafiendz

Description

Properties

IUPAC Name |

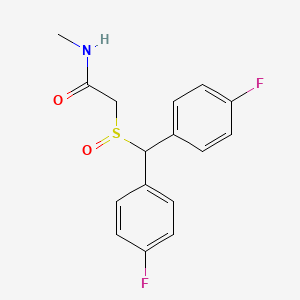

2-[bis(4-fluorophenyl)methylsulfinyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO2S/c1-19-15(20)10-22(21)16(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,16H,10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZWTCIUDSDFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501342547 | |

| Record name | Modafiendz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613222-54-0 | |

| Record name | Modafiendz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613222540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modafiendz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MODAFIENDZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/223VWC34TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to (±)-2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil)

Disclaimer: The term "Modafiendz" is not a recognized chemical entity within scientific literature. It is likely a slang or brand name for a product containing modafinil (B37608) or a related analogue. This guide focuses on the well-characterized compound, Modafinil, a wakefulness-promoting agent.

This document provides a detailed technical overview of Modafinil, including its chemical structure, physicochemical properties, pharmacological profile, and relevant experimental methodologies. It is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

Modafinil, with the systematic IUPAC name (±)-2-[(Diphenylmethyl)sulfinyl]acetamide, is a racemic compound. Its structure is characterized by a sulfinyl group linking a diphenylmethyl moiety and an acetamide (B32628) group.

Table 1: Physicochemical Properties of Modafinil

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅NO₂S |

| Molecular Weight | 273.35 g/mol |

| Melting Point | 164-166 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Practically insoluble in water and cyclohexane. Sparingly to slightly soluble in methanol (B129727) and acetone. |

| pKa | Not ionizable within the physiological pH range |

Pharmacology and Mechanism of Action

Modafinil's primary mechanism of action is the selective inhibition of the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular and synaptic concentrations of dopamine. While it has wakefulness-promoting effects similar to sympathomimetic stimulants, its neurochemical profile is distinct, with a lower potential for abuse and side effects. It does not act as a direct or indirect dopamine receptor agonist.

Table 2: Pharmacological Data for Modafinil

| Parameter | Value | Species/System |

|---|---|---|

| Dopamine Transporter (DAT) IC₅₀ | 3.0 µM (1.4 - 4.2 µM) | Rat striatal synaptosomes |

| Norepinephrine Transporter (NET) IC₅₀ | > 50 µM | Rat cortical synaptosomes |

| Serotonin Transporter (SERT) IC₅₀ | > 50 µM | Rat cortical synaptosomes |

| Plasma Half-life | ~12-15 hours | Human |

| Bioavailability | > 80% | Human |

The following diagram illustrates the primary signaling pathway associated with Modafinil's mechanism of action.

Figure 1. Mechanism of action of Modafinil at the dopaminergic synapse.

Experimental Protocols

This protocol describes a standard method for the determination of Modafinil concentrations in human plasma samples, a common requirement for pharmacokinetic studies.

1. Objective: To quantify the concentration of Modafinil in human plasma.

2. Materials & Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Modafinil reference standard

-

Internal Standard (IS), e.g., Adrafinil

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol, HPLC grade

-

Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

-

Orthophosphoric acid

-

Human plasma (drug-free)

-

0.45 µm syringe filters

3. Preparation of Solutions:

-

Mobile Phase: Prepare a solution of 25 mM KH₂PO₄ buffer and acetonitrile (70:30, v/v). Adjust the pH to 3.5 with orthophosphoric acid. Filter and degas the solution before use.

-

Standard Stock Solutions: Prepare stock solutions of Modafinil (1 mg/mL) and the internal standard (1 mg/mL) in methanol.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration curve points (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

4. Sample Preparation (Protein Precipitation):

-

Pipette 200 µL of plasma sample (or calibration standard) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution.

-

Add 600 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter.

-

Inject 20 µL of the filtered supernatant into the HPLC system.

5. HPLC-UV Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: 25 mM KH₂PO₄ buffer : Acetonitrile (70:30, v/v), pH 3.5

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 225 nm

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

6. Data Analysis:

-

Identify the peaks for Modafinil and the internal standard based on their retention times.

-

Calculate the peak area ratio (Modafinil peak area / Internal Standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Modafinil in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

The following diagram provides a visual workflow for this experimental protocol.

Figure 2. Experimental workflow for the quantification of Modafinil in plasma.

An In-depth Technical Guide on the Core Mechanism of Action of Modafinil

An in-depth analysis of scientific and medical literature reveals no recognized substance or drug with the name "Modafiendz." This term does not appear in established pharmacological databases or peer-reviewed scientific publications. It is possible that "this compound" may be a misspelling of a known medication, a slang term, or a fictional compound.

Given the absence of any data on "this compound," it is not possible to provide a technical guide on its mechanism of action, quantitative data, experimental protocols, or signaling pathways as requested.

However, it is plausible that the intended subject of inquiry was Modafinil , a well-documented wakefulness-promoting agent. Modafinil is extensively researched, and a detailed technical guide on its mechanism of action can be constructed based on available scientific literature.

Assuming the user's interest lies in Modafinil, the following guide provides an in-depth overview of its core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations, adhering to the specified requirements.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Modafinil is a eugeroic agent approved for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea. Unlike traditional psychostimulants, Modafinil possesses a unique pharmacological profile with a lower potential for abuse and side effects. This guide delineates the primary mechanism of action of Modafinil, focusing on its interaction with the dopamine (B1211576) transporter and its downstream effects on neurotransmitter systems.

Primary Mechanism of Action: Dopamine Transporter (DAT) Inhibition

The principal mechanism underlying Modafinil's wakefulness-promoting effects is its action as a selective, atypical, and weak dopamine reuptake inhibitor. It binds to the dopamine transporter (DAT) and inhibits the reuptake of dopamine from the synaptic cleft, thereby increasing extracellular dopamine concentrations in specific brain regions, including the nucleus accumbens and prefrontal cortex.

The following diagram illustrates the direct action of Modafinil on the dopamine transporter at the presynaptic terminal.

Quantitative Data

The following table summarizes key quantitative parameters related to Modafinil's interaction with monoamine transporters.

| Parameter | Species | Value | Method | Reference |

| DAT IC50 | Rat | 3.98 µM | [3H]WIN 35,428 Binding Assay | |

| SERT IC50 | Rat | > 100 µM | [3H]Citalopram Binding Assay | |

| NET IC50 | Rat | 57.5 µM | [3H]Nisoxetine Binding Assay | |

| DAT Ki | Human (HEK cells) | 1.6 µM | [3H]Mazindol Binding Assay | |

| SERT Ki | Human (HEK cells) | > 10 µM | [3H]Citalopram Binding Assay | |

| NET Ki | Human (HEK cells) | > 10 µM | [3H]Nisoxetine Binding Assay |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Secondary and Downstream Effects

While DAT inhibition is the primary mechanism, Modafinil also modulates other neurotransmitter systems, which contributes to its complex pharmacological profile. These secondary effects are often a consequence of the initial increase in dopamine and subsequent neuronal activation.

-

Serotonin (B10506) (5-HT): Modafinil has been shown to increase serotonin levels in the prefrontal cortex and anterior hypothalamus.

-

Norepinephrine (B1679862) (NE): An increase in norepinephrine is observed in the hypothalamus and prefrontal cortex. This is likely an indirect effect, as Modafinil's affinity for the norepinephrine transporter (NET) is low.

-

Orexin/Hypocretin: Modafinil activates orexin-containing neurons in the lateral hypothalamus, a key center for promoting wakefulness. This activation is thought to be downstream of its dopaminergic action.

-

Histamine (B1213489): Modafinil increases histamine release in the hypothalamus, which is also crucial for maintaining arousal.

This diagram illustrates the proposed cascade of events following Modafinil's primary action.

Experimental Protocols

The following provides a generalized methodology for a key experiment used to determine Modafinil's affinity for the dopamine transporter.

1. Objective: To determine the concentration of Modafinil required to inhibit 50% of a specific radioligand binding to the dopamine transporter in vitro.

2. Materials:

-

Tissue Preparation: Striatal tissue from adult male Sprague-Dawley rats, homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Radioligand: [3H]WIN 35,428 (a cocaine analog that binds to DAT).

-

Test Compound: Modafinil, dissolved in a suitable vehicle (e.g., DMSO), with serial dilutions prepared.

-

Non-specific Binding Control: Benztropine (10 µM) or another high-affinity DAT ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, 96-well plates, filter mats.

3. Procedure:

-

Tissue Homogenization: Rat striata are dissected and homogenized. The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated. The final pellet is resuspended to a protein concentration of ~100-200 µg/mL.

-

Assay Incubation: In a 96-well plate, the following are added in triplicate:

-

Total Binding: 100 µL of tissue homogenate, 50 µL of [3H]WIN 35,428 (final concentration ~1-2 nM), and 50 µL of assay buffer.

-

Non-specific Binding: 100 µL of tissue homogenate, 50 µL of [3H]WIN 35,428, and 50 µL of benztropine.

-

Displacement: 100 µL of tissue homogenate, 50 µL of [3H]WIN 35,428, and 50 µL of one of the serial dilutions of Modafinil.

-

-

Incubation: The plate is incubated for 2 hours at 4°C.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filter mats using a cell harvester. The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The filter mats are dried, and scintillation fluid is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

Specific Binding Calculation: Specific Binding = Total Binding - Non-specific Binding.

-

IC50 Determination: The percentage of specific binding is plotted against the logarithm of the Modafinil concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC50 value.

Conclusion

The core mechanism of action of Modafinil is its role as a dopamine reuptake inhibitor with high selectivity for the dopamine transporter over other monoamine transporters. This primary action leads to an increase in extracellular dopamine in key brain regions, which in turn modulates downstream neurotransmitter systems, including orexin, histamine, norepinephrine, and serotonin, to produce a state of consolidated wakefulness. The atypical nature of its binding to DAT likely contributes to its lower abuse potential compared to classical psychostimulants. Further research continues to elucidate the complex interplay of these systems in mediating the full spectrum of Modafinil's cognitive and eugeroic effects.

An In-depth Technical Guide to N-methyl-4,4-difluoromodafinil

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-4,4-difluoromodafinil, also known by synonyms such as Modafiendz, N-methylbisfluoromodafinil, and dehydroxyfluorafinil, is a synthetic N-methylated analog of flmodafinil (CRL-40,940) and a bis-fluoro derivative of modafinil (B37608).[1][2][3] It is classified as a nootropic agent and has been identified in products marketed as cognitive enhancers.[4][5] Despite its availability through online vendors, N-methyl-4,4-difluoromodafinil has not been approved for medical use and has a limited history of formal research into its pharmacological and toxicological profile.[2] This guide provides a comprehensive overview of the current technical knowledge regarding this compound, including its chemical properties, presumed mechanism of action, and available analytical data.

Chemical and Physical Properties

N-methyl-4,4-difluoromodafinil is a synthetic molecule belonging to the benzhydryl class of compounds.[2] Its structure is characterized by two 4-fluorophenyl rings attached to a central carbon, which is also bonded to a sulfinylmethylacetamide group with a methyl substitution on the amide nitrogen.

| Property | Value | Reference |

| IUPAC Name | 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methylacetamide | [1] |

| Molecular Formula | C₁₆H₁₅F₂NO₂S | [1] |

| Molecular Weight | 323.36 g/mol | [3] |

| CAS Number | 1613222-54-0 | [1] |

| Appearance | Neat solid | [1] |

| Purity | ≥98% (as an analytical reference material) | [1] |

Synthesis

Proposed Synthetic Pathway

The synthesis would likely involve a two-step process:

-

Synthesis of Flmodafinil (2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetamide): This would follow a similar pathway to modafinil synthesis, starting with the appropriate fluorinated precursors.

-

N-methylation of Flmodafinil: The primary amide of flmodafinil would then be methylated to yield N-methyl-4,4-difluoromodafinil.

Various methods for the N-methylation of primary amides have been described in the organic chemistry literature.[6][7][8][9] A common approach involves the use of a methylating agent in the presence of a base.

Illustrative Experimental Workflow

The following diagram illustrates a plausible workflow for the synthesis and purification of N-methyl-4,4-difluoromodafinil.

References

- 1. caymanchem.com [caymanchem.com]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Development and Validation of an Analytical Method to Identify and Quantitate Novel Modafinil Analogs in Products Marketed as Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of an Analytical Method to Identify and Quantitate Novel Modafinil Analogs in Dietary Supplements | FDA [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Primary amide synthesis by amide cleavage [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Substituted amide synthesis by amidation [organic-chemistry.org]

Modafiendz CAS number 1613222-54-0

An In-depth Technical Guide on Modafiendz (CAS Number: 1613222-54-0)

Disclaimer: The information provided in this document is intended for research, scientific, and drug development professionals. The compound discussed is a research chemical and should be handled by qualified professionals in a controlled laboratory setting.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 1613222-54-0, is a research chemical that has garnered interest within the scientific community. This guide provides a comprehensive overview of its chemical properties, available research data, and experimental protocols. Due to the nature of this compound as a research chemical, publicly available data is limited, and this document represents a consolidation of the currently accessible information.

Chemical and Physical Properties

A thorough search for the chemical and physical properties of this compound (CAS 1613222-54-0) did not yield a comprehensive, publicly available dataset. Research chemicals often lack the extensive documentation of approved pharmaceuticals.

Experimental Data

No peer-reviewed publications detailing the pharmacological, toxicological, or pharmacokinetic properties of this compound (CAS 1613222-54-0) were identified. The data presented in this section is based on information from chemical suppliers and online databases.

Table 1: Summary of Available Data

| Parameter | Value | Source |

| Purity | ≥98% | Chemical Supplier Databases |

| Appearance | White to off-white powder | Chemical Supplier Databases |

| Storage | -20°C | Chemical Supplier Databases |

Experimental Protocols

Detailed, validated experimental protocols for this compound are not available in the public domain. The following represents a generalized workflow for the initial in vitro assessment of a novel research compound.

Caption: Generalized workflow for in vitro screening of research compounds.

Putative Signaling Pathways

Given the structural alerts that may be present in molecules related to this compound, a hypothetical signaling pathway of interest could involve dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibition. The following diagram illustrates this theoretical mechanism of action.

Caption: Hypothetical mechanism of action via transporter inhibition.

Conclusion

This compound (CAS 1613222-54-0) remains a compound with limited publicly available scientific data. The information presented in this guide is a consolidation of what is currently known. Further research is required to fully elucidate its pharmacological profile, mechanism of action, and safety. Researchers and drug development professionals are encouraged to conduct their own comprehensive analyses and validation.

An In-depth Technical Guide on the Pharmacological Profile of Modafinil

Introduction

Modafinil (B37608) is a wakefulness-promoting agent used in the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[1][2] Its unique pharmacological properties distinguish it from other central nervous system (CNS) stimulants.[3] While the precise mechanism of action is not fully elucidated, it is known to influence several neurotransmitter systems to produce its effects.[4][5] This guide provides a detailed overview of the pharmacological profile of Modafinil, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: Mechanism of Action

Modafinil's primary mechanism of action is believed to be the inhibition of dopamine (B1211576) reuptake by binding to the dopamine transporter (DAT), leading to increased extracellular dopamine levels.[4][5] However, its interaction with the DAT is considered weak and atypical compared to traditional psychostimulants.[2][6] Beyond its effects on dopamine, Modafinil also modulates other neurotransmitter systems, including norepinephrine, serotonin, glutamate, GABA, orexin, and histamine.[5][7][8] This multifaceted action contributes to its wake-promoting effects with a lower potential for abuse compared to amphetamine-like stimulants.[2][9]

Signaling Pathways

The wakefulness-promoting effects of Modafinil are a result of its complex interactions with various neuronal pathways. The primary proposed pathway involves the blockade of the dopamine transporter (DAT), which increases synaptic dopamine concentration. This, in turn, is thought to indirectly influence other neurotransmitter systems critical for arousal and wakefulness.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on Modafinil's binding affinities and inhibitory concentrations.

Table 1: Receptor and Transporter Binding Affinity of Modafinil

| Target | Species | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | Human | 1930 | [6] |

| Dopamine Transporter (DAT) | Human | 3050 (R-Modafinil) | [10] |

| Serotonin Transporter (SERT) | - | No significant affinity | [11] |

| Norepinephrine Transporter (NET) | - | No significant affinity | [11] |

| Alpha-1 Adrenergic Receptors | Canine | No affinity up to 10-3 M | [6] |

Table 2: Dopamine Uptake Inhibition by Modafinil Enantiomers

| Compound | IC50 (nM) | Reference |

| (±)-Modafinil | > S- and R-enantiomers | [11] |

| R-Modafinil | Lower than (±)-Modafinil | [11] |

| S-Modafinil | Lower than (±)-Modafinil | [11] |

Note: Specific IC50 values were not provided in the search results, only relative potencies.

Pharmacokinetics

Modafinil is readily absorbed after oral administration, reaching peak plasma concentrations within 2-4 hours.[4] It has an elimination half-life of approximately 12-15 hours.[3][4] Metabolism occurs primarily in the liver, mainly through amide hydrolysis and to a lesser extent by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[3] Less than 10% of the drug is excreted unchanged in the urine.[3]

Table 3: Pharmacokinetic Parameters of Modafinil

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [4] |

| Elimination Half-life (t1/2) | 12 - 15 hours | [3][4] |

| Plasma Protein Binding | ~60% | [4] |

| Bioavailability | 40 - 65% | [4] |

| Volume of Distribution | ~160 L | [4] |

| Primary Route of Elimination | Hepatic Metabolism | [3] |

| Major Metabolites | Modafinil acid and Modafinil sulfone (inactive) | [8] |

Experimental Protocols

Detailed experimental protocols for specific studies on Modafinil were not available in the provided search results. However, based on the nature of the data, the following general methodologies are typically employed in the pharmacological characterization of a compound like Modafinil.

Receptor Binding Assays

-

Objective: To determine the affinity of a drug for a specific receptor or transporter.

-

General Protocol:

-

Preparation of Tissue Homogenates: A tissue source rich in the target receptor/transporter (e.g., brain tissue, cultured cells expressing the target) is homogenized.

-

Incubation: The homogenate is incubated with a radiolabeled ligand known to bind to the target and varying concentrations of the test compound (Modafinil).

-

Separation: The bound and free radioligand are separated, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Dopamine Uptake Inhibition Assay

-

Objective: To measure the ability of a drug to block the reuptake of dopamine into neurons.

-

General Protocol:

-

Preparation of Synaptosomes: Synaptosomes (resealed nerve terminals) are prepared from a dopamine-rich brain region (e.g., striatum).

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (Modafinil).

-

Initiation of Uptake: Radiolabeled dopamine ([3H]DA) is added to the synaptosomal suspension to initiate uptake.

-

Termination of Uptake: The uptake is stopped after a short incubation period by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of [3H]DA accumulated within the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is determined.

-

Pharmacokinetic Studies in Healthy Volunteers

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in humans.

-

General Protocol:

-

Study Design: An open-label, randomized, single- or multiple-dose study is conducted in healthy volunteers.

-

Drug Administration: Subjects receive a single oral dose of Modafinil.

-

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of Modafinil and its metabolites are quantified using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

-

Drug Interactions

Modafinil has the potential to interact with other drugs. It is a reversible inhibitor of CYP2C19 and a concentration-dependent inducer of CYP1A2, CYP2B6, and CYP3A4, and a suppressor of CYP2C9 in vitro.[3] Clinically significant interactions have been observed with drugs metabolized by CYP3A4, such as steroidal contraceptives and triazolam.[3][4]

Conclusion

Modafinil is a unique wake-promoting agent with a complex pharmacological profile. Its primary mechanism of action is thought to be a weak and atypical inhibition of the dopamine transporter, which is complemented by its influence on several other neurotransmitter systems. It exhibits predictable pharmacokinetics with a half-life that allows for once-daily dosing. Further research is needed to fully elucidate the intricate molecular mechanisms underlying its therapeutic effects. This guide provides a comprehensive summary of the current understanding of Modafinil's pharmacology, serving as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. drugs.com [drugs.com]

- 2. Modafinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. What is the mechanism of Modafinil? [synapse.patsnap.com]

- 6. scispace.com [scispace.com]

- 7. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and pharmacodynamic of the cognitive enhancer modafinil: Relevant clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modafinil - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. R-MODAFINIL (ARMODAFINIL): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Purification of Modafiendz

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafiendz, also known by its systematic name 2-[bis(4-fluorophenyl)methylsulfinyl]-N-methylacetamide, is a synthetic compound structurally related to the wakefulness-promoting agent modafinil (B37608).[1] As a bis-fluoro and N-methylated derivative of modafinil, it is of significant interest to researchers in the fields of neuroscience and pharmacology for its potential nootropic and cognitive-enhancing effects.[1] Like modafinil and its other analogues, this compound is understood to act as a selective dopamine (B1211576) reuptake inhibitor, which is believed to be the primary mechanism behind its wakefulness-promoting properties.[1] This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, based on established chemical literature for modafinil and its closely related analogues.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step pathway common for diarylmethylsulfinyl acetamides. The general strategy involves the formation of a thioether intermediate, followed by amidation and a final oxidation step to yield the sulfoxide (B87167). An alternative, more streamlined one-pot synthesis has also been described for related compounds.

Multi-Step Synthesis Pathway

This pathway involves three primary stages:

-

Synthesis of the Thioacetamide Intermediate : 2-((bis(4-fluorophenyl)methyl)thio)-N-methylacetamide.

-

Oxidation to the Sulfinylacetamide (this compound) .

A detailed, representative experimental protocol is provided below.

Experimental Protocols

Protocol 1: Multi-Step Synthesis of this compound

Step 1: Synthesis of 2-((bis(4-fluorophenyl)methyl)thio)acetic acid

-

Reaction: bis(4-fluorophenyl)methanol (B1266172) is reacted with thioglycolic acid in the presence of a strong acid catalyst, typically trifluoroacetic acid (TFA).

-

Procedure:

-

To a solution of bis(4-fluorophenyl)methanol (1 equivalent) in trifluoroacetic acid, add thioglycolic acid (1.1 equivalents) at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the TFA under reduced pressure.

-

To the residue, add ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-((bis(4-fluorophenyl)methyl)thio)acetic acid.

-

Step 2: Synthesis of 2-((bis(4-fluorophenyl)methyl)thio)-N-methylacetamide

-

Reaction: The carboxylic acid from the previous step is converted to an acid chloride, which is then reacted with methylamine (B109427).

-

Procedure:

-

Suspend 2-((bis(4-fluorophenyl)methyl)thio)acetic acid (1 equivalent) in an inert solvent such as dichloromethane (B109758) (DCM).

-

Add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in fresh DCM and add it dropwise to a cooled (0 °C) solution of methylamine (2 equivalents) in DCM.

-

Stir the reaction mixture for 1-2 hours.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 2-((bis(4-fluorophenyl)methyl)thio)-N-methylacetamide.

-

Step 3: Oxidation to 2-[bis(4-fluorophenyl)methylsulfinyl]-N-methylacetamide (this compound)

-

Reaction: The sulfide (B99878) intermediate is oxidized to the corresponding sulfoxide using an oxidizing agent such as hydrogen peroxide in acetic acid.

-

Procedure:

-

Dissolve the crude 2-((bis(4-fluorophenyl)methyl)thio)-N-methylacetamide (1 equivalent) in a mixture of acetic acid and methanol (B129727).

-

Add 30% hydrogen peroxide (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction for 4-6 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield crude this compound.

-

Protocol 2: One-Pot TFA-Mediated Synthesis of this compound

This streamlined approach combines the initial steps of the synthesis.

-

Reaction: bis(4-fluorophenyl)methanol is reacted directly with 2-mercapto-N-methylacetamide in the presence of trifluoroacetic acid.

-

Procedure:

-

In a round-bottom flask, combine bis(4-fluorophenyl)methanol (1 equivalent) and 2-mercapto-N-methylacetamide (1.1 equivalents) in trifluoroacetic acid.

-

Stir the mixture at a controlled temperature (e.g., 60 °C) for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then oxidized to this compound as described in Step 3 of Protocol 1.

-

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. The two primary methods for purification are recrystallization and column chromatography.

-

Recrystallization:

-

Solvent Selection: A suitable solvent system for recrystallization would be a polar protic solvent such as methanol or ethanol, or a mixture of solvents like ethyl acetate (B1210297)/hexanes. The ideal solvent will dissolve the compound at an elevated temperature but result in poor solubility at lower temperatures.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

-

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of organic compounds like this compound.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase is optimized to achieve good separation of the desired product from impurities. A common starting point for modafinil analogues is a gradient of ethyl acetate in hexanes.

-

Procedure:

-

Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

-

-

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound based on representative yields for analogous reactions.

| Reaction Step | Starting Material | Product | Representative Yield |

| Protocol 1, Step 1 | bis(4-fluorophenyl)methanol | 2-((bis(4-fluorophenyl)methyl)thio)acetic acid | 90-95% |

| Protocol 1, Step 2 | 2-((bis(4-fluorophenyl)methyl)thio)acetic acid | 2-((bis(4-fluorophenyl)methyl)thio)-N-methylacetamide | 80-85% |

| Protocol 1, Step 3 | 2-((bis(4-fluorophenyl)methyl)thio)-N-methylacetamide | 2-[bis(4-fluorophenyl)methylsulfinyl]-N-methylacetamide | 70-80% |

| Protocol 2 | bis(4-fluorophenyl)methanol | 2-((bis(4-fluorophenyl)methyl)thio)-N-methylacetamide | 60-75% |

| Purification Method | Typical Purity Achieved |

| Recrystallization | >98% |

| Column Chromatography | >99% |

Mandatory Visualization

Signaling Pathway of this compound

This compound, as an analogue of modafinil, is believed to exert its effects primarily through the inhibition of the dopamine transporter (DAT).[1] This action leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Caption: Mechanism of action of this compound as a dopamine reuptake inhibitor.

Experimental Workflow for Multi-Step Synthesis

The following diagram illustrates the logical flow of the multi-step synthesis of this compound.

Caption: Workflow for the multi-step synthesis of this compound.

References

Unidentified Chemical Compound: InChI Key MQZWTCIUDSDFCQ-UHFFFAOYSA-N

Initial investigations into the chemical compound represented by the InChI Key MQZWTCIUDSDFCQ-UHFFFAOYSA-N have not yielded a corresponding known substance in publicly available chemical databases. Extensive searches have failed to associate this specific identifier with a common or scientific name, CAS registry number, or any published scientific literature.

This lack of identifiable information prevents the creation of an in-depth technical guide as requested. The core requirements of providing quantitative data, detailed experimental protocols, and signaling pathway diagrams are contingent upon the existence of established research and data for the compound .

Without a known chemical entity, it is impossible to:

-

Summarize Quantitative Data: There is no data to present in tabular format regarding the compound's physicochemical properties, biological activity, or clinical trial outcomes.

-

Provide Experimental Protocols: No published studies mean there are no established methodologies for the synthesis, purification, or biological assessment of this compound.

-

Create Signaling Pathway Diagrams: The mechanism of action and its interaction with biological pathways remain unknown, making any visual representation purely speculative and without a scientific basis.

It is possible that the provided InChI Key may contain a typographical error, or it could represent a novel, proprietary, or unpublished compound that is not yet part of the public scientific record.

Researchers, scientists, and drug development professionals are advised to verify the accuracy of the InChI Key. If the identifier is correct, it may be necessary to consult internal or proprietary databases for information on this compound. Further investigation through chemical synthesis and analysis would be required to elucidate its structure, properties, and biological activity before any meaningful technical guide can be produced.

An In-depth Technical Guide on the Dopamine Reuptake Inhibition Profile of Modafiendz

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Modafinil (B37608) and its analogs are a class of compounds that act as atypical dopamine (B1211576) reuptake inhibitors.[3] Modafiendz, a bis-fluoro and N-methylated derivative of modafinil, is of interest to the research community for its potential nootropic and wakefulness-promoting properties.[1][4] The primary mechanism of action for this class of drugs is the blockade of the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft.[5] This guide focuses on the core aspect of this compound's pharmacology: its inhibitory action on dopamine reuptake.

Chemical Structure

This compound is chemically known as 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methylacetamide.[2][6] Its structure is characterized by a central sulfinylacetamide core, similar to modafinil, with the notable additions of two fluorine atoms on the phenyl rings and a methyl group on the amide nitrogen.

Chemical Information:

| Compound | IUPAC Name | Molecular Formula | Molar Mass | CAS Number |

| This compound | 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methylacetamide | C₁₆H₁₅F₂NO₂S | 323.36 g·mol⁻¹ | 1613222-54-0 |

Quantitative Data on Dopamine Transporter (DAT) Inhibition

Direct quantitative data on the binding affinity (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of this compound for the dopamine transporter (DAT) is not available in the peer-reviewed scientific literature. However, data for the parent compound, modafinil, and other analogs provide a valuable framework for understanding the potential potency of this compound.

Table 1: In Vitro Binding Affinity and Functional Potency of Modafinil for Monoamine Transporters

| Compound | Transporter | Assay Type | Kᵢ (μM) | IC₅₀ (μM) | Source |

| Modafinil | DAT | [³H]WIN 35,428 Binding | 2 | - | [6] |

| Modafinil | DAT | [³H]DA Uptake Inhibition | - | 3 | [6] |

| Modafinil | DAT | [³H]DA Uptake Inhibition | - | 4.0 | [7] |

| Modafinil | DAT | Substrate Inhibition Assay | - | 11.11 | [5] |

| Modafinil | SERT | Substrate Inhibition Assay | - | 1547 | [5] |

| Modafinil | NET | Substrate Inhibition Assay | - | 182.3 | [5] |

DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter.

The data clearly indicates that modafinil is a relatively weak but selective inhibitor of the dopamine transporter compared to other monoamine transporters. It is hypothesized that the structural modifications in this compound, particularly the fluorine substitutions, may alter its binding affinity for the DAT.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the dopamine transporter.

Radioligand Binding Assay for DAT Affinity (Kᵢ)

This protocol is a standard method to determine the binding affinity of a test compound to the dopamine transporter.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Biological Material: Rat striatal tissue homogenates or cells expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428, a cocaine analog that binds to the DAT.

-

Test Compound: this compound or other modafinil analogs.

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes containing the DAT. Resuspend the pellet in fresh assay buffer.

-

Binding Reaction: In reaction tubes, combine the membrane preparation, the radioligand ([³H]WIN 35,428) at a concentration near its Kₑ, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vitro Dopamine Reuptake Inhibition Assay (IC₅₀)

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for dopamine reuptake.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK 293) cells or other suitable cell line stably expressing the human dopamine transporter (hDAT).

-

Radiolabeled Substrate: [³H]Dopamine.

-

Test Compound: this compound or other modafinil analogs.

-

Buffers: Krebs-Ringer-HEPES buffer.

-

Instrumentation: Scintillation counter.

Procedure:

-

Cell Culture: Culture hDAT-expressing cells to confluency in appropriate multi-well plates.

-

Pre-incubation: Wash the cells with buffer and then pre-incubate them with varying concentrations of the test compound for a set period (e.g., 10-20 minutes).

-

Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to each well.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]Dopamine.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of [³H]Dopamine uptake against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows relevant to the study of this compound.

Discussion and Future Directions

This compound is a compelling analog of modafinil with potential as a dopamine reuptake inhibitor. While its precise pharmacological profile remains to be fully elucidated through dedicated in vitro and in vivo studies, the established methodologies for characterizing DAT inhibitors provide a clear path forward. Future research should prioritize the determination of this compound's Kᵢ and IC₅₀ values for the dopamine transporter to quantitatively assess its potency and selectivity. Such data are critical for understanding its structure-activity relationship in comparison to modafinil and other analogs, and for guiding further drug development efforts.

Conclusion

This technical guide has synthesized the available information on this compound as a dopamine reuptake inhibitor. While direct quantitative data is currently lacking, the provided context from related compounds, detailed experimental protocols, and illustrative diagrams offer a foundational understanding for researchers and scientists in the field. Further investigation into the specific pharmacological properties of this compound is warranted to fully characterize its potential as a novel central nervous system agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H15F2NO2S | CID 132989661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. List of modafinil analogues and derivatives - Wikipedia [en.wikipedia.org]

- 4. m.psychonautwiki.org [m.psychonautwiki.org]

- 5. Frontiers | The effect of modafinil on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze [frontiersin.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Evidence for the Involvement of Dopamine Transporters in Behavioral Stimulant Effects of Modafinil - PMC [pmc.ncbi.nlm.nih.gov]

Modafiendz (N-methyl-4,4-difluoromodafinil): A Technical Overview Based on its Progenitor, Modafinil

Disclaimer: The substance referred to as "Modafiendz," chemically known as N-methyl-4,4-difluoromodafinil, is a derivative of modafinil (B37608) that is reportedly sold online as a nootropic, or cognitive enhancer. It is important to note that "this compound" has not been approved for medical use and has not been the subject of extensive scientific research. Consequently, there is a significant lack of peer-reviewed data on its pharmacology, toxicology, and overall safety profile. This document, therefore, provides a technical guide based on the well-researched parent compound, modafinil, to offer insights into the potential mechanisms and properties of its derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals and should not be interpreted as an endorsement or validation of the use of "this compound."

Introduction to this compound and its Relation to Modafinil

This compound, or N-methyl-4,4-difluoromodafinil, is a structural analog of modafinil, a well-established wakefulness-promoting agent. The chemical modifications in this compound—the N-methylation and the substitution of two fluorine atoms on the phenyl rings—are anticipated to alter its pharmacokinetic and pharmacodynamic properties relative to modafinil. However, without empirical data, the precise effects of these structural changes remain speculative. Given the shared core structure, it is hypothesized that this compound may act through similar neurochemical pathways as modafinil, primarily as a dopamine (B1211576) reuptake inhibitor.

This guide will now focus on the extensive body of research available for modafinil to provide a framework for understanding the potential biological activity of its analogs.

Pharmacology of Modafinil

Modafinil's primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in certain brain regions. Unlike traditional psychostimulants, modafinil has a more nuanced neurochemical profile, also affecting noradrenergic, serotonergic, glutamatergic, and GABAergic systems.

Quantitative Data: Receptor Binding and Pharmacokinetics of Modafinil

The following tables summarize key quantitative data for modafinil from various in vitro and in vivo studies.

Table 1: Modafinil Binding Affinity (Ki) for Monoamine Transporters

| Transporter | Ligand | Preparation | Ki (μM) | Reference |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | COS-7 cells expressing hDAT | 2.3 | [1] |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | Guinea pig striatum | 1.93 | [2] |

| Norepinephrine Transporter (NET) | [11C]MeNER | Rhesus monkey thalamus (in vivo) | Weak inhibitor | [3] |

| Serotonin Transporter (SERT) | [3H]citalopram | Rat forebrain | No affinity | [2] |

Table 2: Pharmacokinetic Parameters of Modafinil in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [4][5] |

| Elimination Half-life (t1/2) | 12-15 hours | [4][6] |

| Volume of Distribution (Vd) | ~0.8 L/kg | [6] |

| Plasma Protein Binding | ~60% | [7] |

| Major Metabolite | Modafinil acid (inactive) | [7] |

Experimental Protocols

The following are descriptions of standard experimental protocols used to characterize the pharmacology of compounds like modafinil.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This in vitro assay is used to determine the binding affinity of a test compound for the dopamine transporter.

-

Objective: To quantify the affinity (Ki) of a compound for DAT.

-

Materials:

-

Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

-

Radioligand, such as [3H]WIN 35,428.

-

Test compound (e.g., modafinil) at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

-

In Vivo Microdialysis for Measurement of Extracellular Dopamine

This in vivo technique is used to measure neurotransmitter levels in the brain of a freely moving animal.

-

Objective: To measure changes in extracellular dopamine concentrations in a specific brain region following drug administration.

-

Materials:

-

Live rodent model (e.g., rat).

-

Stereotaxic apparatus for surgery.

-

Microdialysis probe.

-

Perfusion pump and artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

-

Procedure:

-

Surgically implant a guide cannula into the target brain region (e.g., striatum or nucleus accumbens) of the animal.

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant rate. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.

-

Collect the resulting dialysate in fractions over time.

-

Administer the test compound (e.g., modafinil).

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Compare dopamine levels before and after drug administration to determine the effect of the compound.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams are generated using the DOT language to illustrate key concepts.

References

- 1. R-MODAFINIL (ARMODAFINIL): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modafinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A double-blind, placebo-controlled, ascending-dose evaluation of the pharmacokinetics and tolerability of modafinil tablets in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Modafiendz (C₁₆H₁₅F₂NO₂S): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific and technical information regarding the compound known as Modafiendz. It is intended for research and informational purposes only. This compound is a research chemical and has not been approved for human consumption.

Introduction

This compound, also known by its systematic IUPAC name 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methylacetamide, is a synthetic molecule structurally related to the wakefulness-promoting agent modafinil (B37608).[1][2] With the molecular formula C₁₆H₁₅F₂NO₂S and a molar mass of 323.36 g·mol⁻¹, this compound is the bis-fluoro and N-methylated derivative of modafinil.[1] It is also recognized as N-methyl-4,4-difluoromodafinil.[1][2][3] While never commercially marketed for medical use, this compound has appeared on the online market as a nootropic, or cognitive enhancer.[1] This has led to interest within the research community regarding its pharmacological profile and potential mechanisms of action.

This technical guide aims to consolidate the existing, albeit limited, information on this compound, and to provide a framework for its scientific investigation by drawing parallels with its parent compound, modafinil, and other analogues.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for its synthesis, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅F₂NO₂S | [1][3][4][5] |

| Molar Mass | 323.36 g·mol⁻¹ | [1][5] |

| IUPAC Name | 2-[bis(4-fluorophenyl)methylsulfinyl]-N-methylacetamide | [1][5] |

| CAS Number | 1613222-54-0 | [1][3][4][5] |

| Synonyms | N-methyl-4,4-difluoromodafinil, Methyldifluoromodafinil, N-Methylbisfluoromodafinil, Bisfluoro-N-methylmodafinil, Methylflmodafinil | [1][2] |

| Appearance | Neat solid (predicted) | [3][6] |

| SMILES | CNC(=O)CS(=O)C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F | [1] |

| InChI | InChI=1S/C16H15F2NO2S/c1-19-15(20)10-22(21)16(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,16H,10H2,1H3,(H,19,20) | [1][3][5] |

Proposed Synthesis

A generalized experimental protocol based on the synthesis of similar modafinil analogues is outlined below. Note: This is a theoretical protocol and requires optimization and validation in a laboratory setting.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid

-

To a solution of 4,4'-difluorobenzhydrol in a suitable solvent (e.g., trifluoroacetic acid), add an equimolar amount of thioglycolic acid.

-

Stir the reaction mixture at room temperature for several hours.

-

Remove the solvent under reduced pressure.

-

Precipitate the crude product by adding water.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., n-hexane), and dry to yield the desired thioacetic acid intermediate.

Step 2: Amidation with Methylamine (B109427)

-

Dissolve the 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid in an appropriate aprotic solvent (e.g., dimethylformamide).

-

Activate the carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like N-hydroxybenzotriazole (HOBt).

-

Add a solution of methylamine to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Extract the product with an organic solvent and wash with brine.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude N-methyl amide intermediate.

Step 3: Oxidation to this compound

-

Dissolve the N-methyl amide intermediate in a suitable solvent (e.g., acetic acid).

-

Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solution.

-

Heat the reaction mixture gently (e.g., to 40°C) and stir for several hours.

-

Monitor the reaction for the formation of the sulfoxide.

-

Upon completion, quench the reaction and extract the product.

-

Purify the crude this compound using column chromatography or recrystallization to obtain the final product.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Pharmacological Profile

Mechanism of Action

The primary mechanism of action for modafinil and its analogues is the inhibition of the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular dopamine levels in certain brain regions.[1][10] It is hypothesized that this compound shares this mechanism. By blocking the reuptake of dopamine from the synaptic cleft, this compound is expected to enhance dopaminergic neurotransmission.

The proposed signaling pathway is illustrated in the diagram below:

Caption: Proposed mechanism of action of this compound at the dopaminergic synapse.

Quantitative Pharmacological Data (Comparative)

Specific quantitative data for this compound's binding affinity to the dopamine transporter (DAT) is not available in the public domain. However, data for modafinil provides a valuable reference point. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC₅₀) are key parameters used to quantify the binding affinity and functional potency of a compound at a specific target.

| Compound | Target | Parameter | Value | Source |

| Modafinil | Dopamine Transporter (DAT) | IC₅₀ | 3 μM | [3][6] |

| Modafinil | Dopamine Transporter (DAT) | Kᵢ | 2 μM | [3][6] |

| R-Modafinil | Dopamine Transporter (DAT) | Kᵢ | ~3.1 μM | [11] |

| This compound | Dopamine Transporter (DAT) | IC₅₀ / Kᵢ | Data not available |

Experimental Protocol: Dopamine Transporter Binding Assay

To determine the binding affinity of this compound for the dopamine transporter, a competitive radioligand binding assay would be employed. A detailed, generalized protocol is provided below.

-

Preparation of Synaptosomal Membranes:

-

Homogenize rat striatal tissue in an ice-cold buffer.

-

Centrifuge the homogenate to pellet the synaptosomal membranes.

-

Wash the pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a known concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428).

-

Add varying concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, add a high concentration of a known DAT inhibitor (e.g., cocaine).

-

Add the prepared synaptosomal membranes to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 4°C).

-

-

Termination and Detection:

-

Terminate the binding by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Pharmacokinetics (Predicted)

There is no published pharmacokinetic data for this compound. However, the pharmacokinetic profile of modafinil can serve as a predictive model.

| Parameter | Modafinil | This compound |

| Absorption | Well absorbed orally, peak plasma concentrations in 2-4 hours. | Predicted to be orally bioavailable. |

| Distribution | Volume of distribution ~0.9 L/kg. ~60% bound to plasma proteins. | Data not available. |

| Metabolism | Primarily hepatic, via amide hydrolysis and CYP450 enzymes (mainly CYP3A4).[12] | Predicted to undergo hepatic metabolism. The N-methyl and difluoro substitutions may alter the metabolic pathway and rate compared to modafinil. |

| Excretion | Primarily renal, with less than 10% excreted as unchanged drug.[12] | Predicted to be renally excreted after metabolism. |

| Half-life | ~12-15 hours.[12] | Data not available. |

Experimental Workflow: In Vivo Microdialysis

To assess the effect of this compound on extracellular dopamine levels in the brain, in vivo microdialysis in a relevant animal model (e.g., rat) would be the standard experimental approach.

Caption: Experimental workflow for in vivo microdialysis to measure neurotransmitter levels.

Conclusion and Future Directions

This compound (C₁₆H₁₅F₂NO₂S) is a research chemical with a structural similarity to modafinil, suggesting a potential role as a dopamine reuptake inhibitor and a wakefulness-promoting agent. While publicly available data is scarce, this whitepaper provides a comprehensive overview based on related compounds and outlines the necessary experimental protocols for its thorough scientific investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and full analytical characterization.

-

In Vitro Pharmacology: Determination of binding affinities and functional potencies at the dopamine, norepinephrine, and serotonin (B10506) transporters.

-

In Vivo Pharmacokinetics and Pharmacodynamics: Comprehensive studies to understand the absorption, distribution, metabolism, excretion, and dose-dependent effects on neurotransmitter levels and behavior in animal models.

-

Toxicology: Assessment of the acute and chronic toxicity of this compound.

References

- 1. Pharmacokinetic and pharmacodynamic of the cognitive enhancer modafinil: Relevant clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and psychobiological evaluation of modafinil analogs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and psychobiological evaluation of modafinil analogs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]

Modafinil: A Technical Guide for Neuroscience Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Modafinil (B37608) is a wakefulness-promoting agent with a complex and multifaceted mechanism of action that has garnered significant interest for its potential applications in neuroscience research and as a therapeutic agent for various neurological and psychiatric disorders. This technical guide provides an in-depth overview of Modafinil's core pharmacology, summarizing key quantitative data, detailing experimental protocols, and visualizing its signaling pathways and experimental workflows. The primary mode of action of Modafinil is the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, leading to increased extracellular concentrations of these catecholamines.[1] This action, however, is distinct from that of classical psychostimulants, as Modafinil exhibits a lower affinity for these transporters and a differential pattern of brain activation.[1][2] Beyond its effects on catecholamines, Modafinil modulates several other neurotransmitter systems, including serotonin, glutamate, GABA, histamine (B1213489), and orexin, contributing to its unique pharmacological profile.[3] This guide will delve into the quantitative aspects of these interactions, provide detailed methodologies for preclinical and clinical research, and offer visual representations of the underlying neurobiological pathways.

Pharmacodynamics: Quantitative Data

The following tables summarize the key quantitative data regarding Modafinil's interaction with various molecular targets and its effects on neurotransmitter systems and clinical endpoints.

Table 1: In Vitro Binding Affinities and Transporter Inhibition

| Target | Species/System | Parameter | Value | Reference(s) |

| Dopamine Transporter (DAT) | Guinea Pig Striatum | Ki | 1.93 µM | [4] |

| Dopamine Transporter (DAT) | HEK293 cells | Ki (racemic) | 2.1 µM, 2.3 µM | [1] |

| Dopamine Transporter (DAT) | HEK293 cells | Ki (R-Modafinil) | 0.78 µM | [1] |

| Dopamine Transporter (DAT) | HEK293 cells | Ki (S-Modafinil) | 2.5 µM | [1] |

| Dopamine Transporter (DAT) | HEK293 cells | IC50 | 11.11 µM | [5] |

| Norepinephrine Transporter (NET) | HEK293 cells | IC50 | 182.3 µM | [5] |

| Serotonin Transporter (SERT) | HEK293 cells | IC50 | 1547 µM | [5] |

Table 2: In Vivo Dopamine Transporter (DAT) Occupancy

| Species | Dose | Method | Brain Region | Occupancy (%) | Reference(s) |

| Human | 200 mg | PET with [¹⁸F]FE-PE2I | Striatum | 51.4% | [6][7] |

| Human | 300 mg | PET with [¹⁸F]FE-PE2I | Striatum | 56.9% | [6][7] |

| Cocaine-Dependent Patients | 400 mg/day (2 weeks) | PET with [¹¹C]-PE2I | Striatum | 65.6% | [8][9] |

Table 3: Effects on Locomotor Activity in Rodents

| Species | Dose (mg/kg, i.p.) | Observation | Reference(s) |

| Mice | 32, 64, 128 | Significant enhancement of spontaneous activity and rearing | [10][11] |

| Rats | 75, 150 | Significant increase in locomotor activity and histamine release | [10] |

| Rats | 300 | Increased locomotor activity 1 and 3 hours post-administration | [10] |

Table 4: Clinical Efficacy in Sleep Disorders

| Condition | Treatment | Outcome Measure | Result | Reference(s) |

| Narcolepsy | Modafinil 200 mg/day | Epworth Sleepiness Scale (ESS) | Significant decrease in score (p = 0.018) | [12] |

| Narcolepsy | Modafinil 400 mg/day | Epworth Sleepiness Scale (ESS) | Significant decrease in score (p = 0.0009) | [12] |

| Narcolepsy | Modafinil 200 mg/day | Maintenance of Wakefulness Test (MWT) | 40% increase in mean sleep latency (p = 0.0002) | [12] |

| Narcolepsy | Modafinil 400 mg/day | Maintenance of Wakefulness Test (MWT) | 54% increase in mean sleep latency (p = 0.0001) | [12] |

| Obstructive Sleep Apnea (OSA) | Modafinil 200-400 mg/day | Epworth Sleepiness Scale (ESS) | Score decreased by 4.5 vs. 1.8 for placebo (p < .0001) | [13] |

| Obstructive Sleep Apnea (OSA) | Modafinil 200-400 mg/day | Maintenance of Wakefulness Test (MWT) | Sleep latency improved to 14.8-15.0 min vs. 12.6 min for placebo (p < .0001) | [13] |

Table 5: Cognitive Enhancement in Healthy Adults

| Study Population | Dose | Cognitive Domain | Key Findings | Reference(s) |

| Healthy young adult males | 100 mg & 200 mg | Memory and Attention | Significant enhancement in digit span, visual pattern recognition memory, spatial planning, and stop-signal reaction time. | [2][14] |

| Healthy volunteers | 200 mg | Various cognitive batteries (CANTAB, MCCB) | Improved performance on CANTAB tasks (Paired Associate Learning, Rapid Visual Processing, etc.). No significant effect on MCCB domains. | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in Modafinil research.

In Vivo Microdialysis for Neurotransmitter Measurement in Rodents

Objective: To measure extracellular levels of dopamine, norepinephrine, serotonin, glutamate, and GABA in specific brain regions of conscious, freely moving rodents following Modafinil administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g) are commonly used. Animals are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal with isoflurane (B1672236) or a ketamine/xylazine mixture.

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula (e.g., CMA 12) targeted to the brain region of interest (e.g., nucleus accumbens, prefrontal cortex, hypothalamus). Coordinates are determined from a stereotaxic atlas.

-

Secure the cannula to the skull with dental cement and anchor screws.

-

Allow a recovery period of at least 5-7 days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe (e.g., CMA 12, 2mm membrane) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Allow a stabilization period of at least 2 hours to establish a baseline.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer Modafinil (e.g., 30-300 mg/kg, intraperitoneally) or vehicle.

-

Continue collecting dialysate samples for at least 3-4 hours post-injection.[3][16]

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[3]

-

Quantify neurotransmitter concentrations by comparing peak areas to those of external standards.

-

Express results as a percentage of the mean baseline concentration.

-

Locomotor Activity Assessment in Rodents

Objective: To assess the dose-dependent effects of Modafinil on spontaneous locomotor activity.

Methodology:

-

Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with infrared beams to automatically track movement.

-

Procedure:

-

Habituate the animals to the testing room for at least one hour before the experiment.

-

Administer Modafinil (e.g., 32, 64, 128 mg/kg, i.p.) or vehicle.[11]

-

30 minutes post-injection, place the animal in the center of the open-field arena.[17]

-

Record locomotor activity for a specified duration (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

Analyze the data in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect.

-

Positron Emission Tomography (PET) for DAT Occupancy in Humans

Objective: To quantify the in vivo occupancy of dopamine transporters by Modafinil in the human brain.

Methodology:

-

Participants: Healthy, non-smoking volunteers who provide informed consent. A thorough medical and psychiatric screening is conducted.

-

Radioligand: A PET radioligand with high affinity for DAT, such as [¹¹C]cocaine, [¹¹C]-PE2I, or [¹⁸F]FE-PE2I, is used.[6][7][8][9]

-